6-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Overview
Description
6-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by the presence of a sulfonyl group attached to a chlorinated methylbenzene ring, which is further connected to a pyrido[4,3-d]pyrimidine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multiple steps, starting with the preparation of 3-chloro-2-methylbenzenesulfonyl chloride. This intermediate is synthesized by reacting 3-chloro-2-methylbenzenesulfonyl chloride with appropriate reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
6-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and used as a CDK2 inhibitor.
Pyrrolo[2,3-d]pyrimidine: Exhibits significant antiproliferative effects on breast cancer cells.
Pyrido[2,3-d]pyrimidine: Used in the development of selective CDK4/6 inhibitors for cancer treatment.
Uniqueness
6-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its specific structural features, such as the presence of a chlorinated methylbenzene sulfonyl group and a pyrido[4,3-d]pyrimidine core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-(3-chloro-2-methylphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-10-12(15)3-2-4-14(10)21(19,20)18-6-5-13-11(8-18)7-16-9-17-13/h2-4,7,9H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQPEWLSFSXXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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